1-Methyl-3-({thieno[3,2-d]pyrimidin-4-yloxy}methyl)piperidine
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Overview
Description
1-Methyl-3-({thieno[3,2-d]pyrimidin-4-yloxy}methyl)piperidine is a heterocyclic compound that integrates a piperidine ring with a thieno[3,2-d]pyrimidine moiety
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the synthesis of novel compounds with the thienopyrimidinone scaffold, including those with a bridgehead nitrogen heterocycle, showing good in vitro antibacterial and antifungal activities. These compounds, particularly ones with a N-piperidinylmethyl moiety, displayed high inhibition against both bacteria and fungi, suggesting their potential as antimicrobial agents (Gaber & Moussa, 2011).
Anti-angiogenic and DNA Cleavage Studies
A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized for their anti-angiogenic properties using a chick chorioallantoic membrane (CAM) model and for their DNA cleavage abilities. These studies indicated that the presence of specific groups at certain positions may determine their potency as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Heterocyclic Synthesis Utility
The utilization of enaminoester moieties in heterocyclic synthesis, involving thieno[2,3-b]pyridine-2-carboxylate, has led to the creation of a variety of new heterocyclic systems. These include thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives, highlighting the compound's relevance in the development of new chemical entities for further pharmacological evaluation (Madkour et al., 2010).
Corrosion Inhibition
Piperidine derivatives, including those containing the thienopyrimidinone moiety, have been studied for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations suggested their effectiveness as corrosion inhibitors, indicating their potential utility in industrial applications (Kaya et al., 2016).
Analgesic and Antiparkinsonian Activities
Derivatives containing the thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine moieties derived from 2-chloro-6-ethoxy-4-acetylpyridine exhibited significant analgesic and antiparkinsonian activities. This suggests the compound's framework can be used to synthesize agents with potential therapeutic applications in treating pain and Parkinson's disease (Amr et al., 2008).
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions:
Properties
IUPAC Name |
4-[(1-methylpiperidin-3-yl)methoxy]thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-16-5-2-3-10(7-16)8-17-13-12-11(4-6-18-12)14-9-15-13/h4,6,9-10H,2-3,5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKFEJHXIFYKIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)COC2=NC=NC3=C2SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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